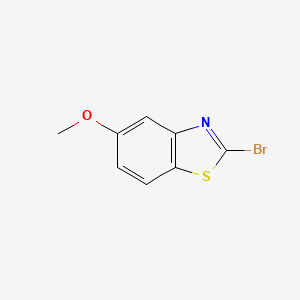

2-Bromo-5-methoxybenzothiazole

Descripción general

Descripción

2-Bromo-5-methoxybenzothiazole is a chemical compound that has been the subject of various studies due to its potential applications in different fields such as organic synthesis, medicinal chemistry, and material science. The compound features a benzothiazole core, which is a heterocyclic aromatic ring system, substituted with a bromine atom at the 2-position and a methoxy group at the 5-position. This structure is a key intermediate in the synthesis of various derivatives with diverse biological and chemical properties.

Synthesis Analysis

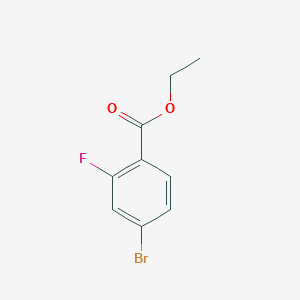

The synthesis of 2-Bromo-5-methoxybenzothiazole and its derivatives has been explored through different methods. For instance, a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been used to synthesize benzo[d]isothiazole derivatives, which could be further transformed into N-aryl indoles through rhodium(III)-catalyzed ortho C-H activation . Additionally, the synthesis of methyl 4-bromo-2-methoxybenzoate, a related compound, has been achieved starting from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification .

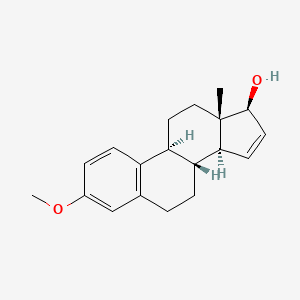

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methoxybenzothiazole is characterized by the presence of a benzothiazole ring system. The bromine and methoxy substituents influence the electronic and steric properties of the molecule, which can affect its reactivity and interaction with other molecules. The crystal structures of related lanthanide complexes with 2-bromo-5-methoxybenzoic acid have been determined, showing isostructural complexes in the triclinic system with space group P 1 .

Chemical Reactions Analysis

2-Bromo-5-methoxybenzothiazole can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the bromine atom can participate in nucleophilic substitution reactions, as seen in the synthesis of 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, where phenacyl bromides were used as reactants . The methoxy group can also be involved in reactions such as demethylation or substitution, as observed in the study of photochromic 4,5-dibenzothienylthiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methoxybenzothiazole are influenced by its molecular structure. The presence of the bromine atom adds to the molecular weight and can impact the boiling and melting points of the compound. The methoxy group can affect the solubility of the compound in organic solvents. The luminescence spectrum and luminescence lifetime of related lanthanide complexes have been measured, indicating potential applications in materials science . The antiproliferative activity of some derivatives has also been evaluated, suggesting possible medicinal applications .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

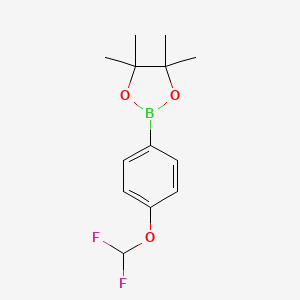

2-Bromo-5-methoxybenzothiazole serves as a versatile intermediate in the synthesis of various organic compounds. An efficient methodology has been developed using palladium-catalyzed Suzuki biaryl coupling, demonstrating the compound's utility in creating a diverse array of 2-arylbenzothiazole derivatives. This process underscores its importance in the synthesis of complex molecules, such as PET probe precursors for Alzheimer's disease imaging (Majo, Prabhakaran, Mann, & Kumar, 2003).

Antiproliferative Activity

The compound has also found application in the synthesis of new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, which have been evaluated for their antiproliferative activities. This highlights its potential in medicinal chemistry for developing new therapeutic agents (Narayana, Raj, & Sarojini, 2010).

Environmental and Mutagenic Studies

Research has also focused on the environmental impact and mutagenicity of derivatives, including studies on river water in Japan. This work emphasizes the need for careful consideration of the environmental fate and toxicological impact of such compounds and their derivatives (Watanabe et al., 2002).

Industrial and Synthetic Applications

On a more practical level, 2-Bromo-5-methoxybenzothiazole derivatives have been used in the synthesis of key intermediates for dyes and potentially for Firefly Luciferin, demonstrating its relevance in industrial applications and synthetic chemistry (Xiao-jun, 2011).

Antimicrobial Properties

Further investigations into the biological activity of 2-Bromo-5-methoxybenzothiazole derivatives have shown potential in the development of new antimicrobial agents, as seen in the synthesis and characterization of 6-Methoxy-2-aminobenzothioate derivatives and their evaluation against certain bacterial strains (Juber, Hamed, & Khalil, 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYFAYVQPCTFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621915 | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxybenzothiazole | |

CAS RN |

214337-39-0 | |

| Record name | 2-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214337-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)